molecular formula C14H21Cl2N3O B2725256 2,5-dichloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]pyridine-4-carboxamide CAS No. 2093998-92-4

2,5-dichloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]pyridine-4-carboxamide

Cat. No.: B2725256
CAS No.: 2093998-92-4
M. Wt: 318.24
InChI Key: KBCUEVQWSAVURG-JOYOIKCWSA-N
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Description

2,5-Dichloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]pyridine-4-carboxamide is a synthetic organic compound. The chemical structure is defined by a pyridine ring with substituents at specific positions, contributing to its unique chemical and physical properties.

Properties

IUPAC Name

2,5-dichloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl2N3O/c1-5-9(2)12(8-19(3)4)18-14(20)10-6-13(16)17-7-11(10)15/h6-7,9,12H,5,8H2,1-4H3,(H,18,20)/t9-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCUEVQWSAVURG-JOYOIKCWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CN(C)C)NC(=O)C1=CC(=NC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CN(C)C)NC(=O)C1=CC(=NC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]pyridine-4-carboxamide generally begins with the chlorination of pyridine derivatives. The stereocenters in the compound are established through a series of chiral resolution steps or asymmetric synthesis. Typical conditions involve careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production focuses on cost-effective routes and scalability. Catalysts and solvents are chosen to maximize yield and minimize waste. Optimizations often include the use of continuous flow reactors and green chemistry principles to improve sustainability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

2,5-Dichloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]pyridine-4-carboxamide undergoes a variety of chemical reactions:

  • Oxidation: Can be oxidized under controlled conditions to form corresponding N-oxides.

  • Reduction: Reductive conditions can potentially convert it to amines.

  • Substitution: Undergoes nucleophilic substitution, particularly on the dichloro pyridine moiety.

Common Reagents and Conditions

Reagents like sodium hydride, palladium catalysts, and organic bases are frequently employed. Reaction conditions vary depending on the target transformation—temperature, solvent choice, and time are critical parameters.

Major Products Formed

Substitution reactions often yield mono- or di-substituted pyridine derivatives. Oxidation reactions can lead to various pyridine-N-oxide products, while reduction results in a series of amino derivatives.

Scientific Research Applications

2,5-Dichloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]pyridine-4-carboxamide finds applications in multiple fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential roles in cellular pathways and enzyme interactions.

  • Medicine: Explored for therapeutic potential, possibly as an investigational drug candidate targeting specific pathways.

  • Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

This compound’s effects are often due to interactions with molecular targets such as receptors or enzymes. It may bind to these targets and either inhibit or activate them, thereby modifying biological pathways. The specific mechanism of action depends on the particular application and target within biological systems.

Comparison with Similar Compounds

Conclusion

Understanding the detailed properties and applications of 2,5-dichloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]pyridine-4-carboxamide can aid in its effective utilization across various fields, promoting advancements in scientific research and industrial practices.

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